molecular formula C9H9ClN2 B1419508 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole CAS No. 24133-82-2

2-chloro-1,7-dimethyl-1H-benzo[d]imidazole

Cat. No.: B1419508
CAS No.: 24133-82-2
M. Wt: 180.63 g/mol
InChI Key: BRCBUGFANWKRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole is a synthetically valuable benzo[d]imidazole derivative designed for research and development applications. The benzo[d]imidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities and presence in several therapeutic agents . This particular compound features a chloro substituent at the 2-position, a common site for structural diversification, which makes it a versatile intermediate for synthesizing more complex molecules, such as hybrids with other pharmacophores like pyrimidines . The methyl groups at the 1- and 7-positions can influence the compound's electronic properties, lipophilicity, and overall interaction with biological targets. Benzimidazole derivatives are extensively investigated for their potential antimicrobial properties against pathogens like Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis , as well as for their anticancer activities . The mechanism of action for such compounds can vary and may involve interaction with key biological targets such as bacterial topoisomerases, pyruvate kinases, or (p)ppGpp synthetases/hydrolases, which are implicated in bacterial persistence and antibiotic resistance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1,7-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCBUGFANWKRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-chloro-1H-benzo[d]imidazole

One method for synthesizing 2-chloro-1H-benzo[d]imidazole involves reacting 1H-benzo[d]imidazol-2(3H)-one with phosphorus oxychloride and phosphorus pentachloride.

Procedure:

  • Combine 1H-benzo[d]imidazol-2(3H)-one (0.01 mol), phosphorus oxychloride (3 ml), and phosphorus pentachloride (0.5 gm).
  • Heat the mixture on a steam bath for 2 hours.
  • Pour the reaction mixture into crushed ice.
  • Filter off the solid that separates, wash it thoroughly, and crystallize from ethanol to obtain yellowish-white crystals of 2-chloro-1H-benzo[d]imidazole. The yield is reported to be 60% with a melting point of 147°C.

Process for Preparing 2-chloro-benzimidazole Derivatives

A novel process for preparing 2-chloro-benzimidazole derivatives, useful as intermediates, has been developed.

Reaction with Potassium O-ethyl-xanthate:

  • Heat a mixture of 5,6-diamino-2,2-difluoro-benzodioxole (0.1 mol), potassium O-ethyl-xanthate (0.11 mol), ethanol (100 ml), and water (15 ml) under reflux for 3 hours.
  • Cool the mixture to room temperature, pass nitrogen through the reaction vessel, and add activated carbon (4 g).
  • Heat the mixture under reflux for 15 minutes and filter while hot with suction, rinsing the filter cake with hot ethanol.
  • Heat the filtrate to 60-70°C and add water (100 ml), also at 60-70°C.

Reaction with Phosphorus Oxychloride:

  • Heat a mixture of 6,6-difluoro--dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one (44 mmol) and freshly distilled phosphorus oxychloride (100 ml) at 120°C in a sealed pressure vessel for 6 hours, resulting in an autogenous pressure of approximately 2 bar.
  • Subsequently, concentrate the reaction mixture under reduced pressure, mix with ice, and neutralize by adding aqueous ammonia.
  • Filter off the resulting residue with suction, wash with water, and dry over phosphorus pentoxide. This process yields 2-chloro-6,6-difluoro--dioxolo-[4,5-f]-benzimidazole with a yield of 90% based on HPLC analysis.

Reaction with Hydrogen Chloride:

  • Introduce gaseous hydrogen chloride into a solution of 2-bromo-6,6-difluoro-dioxolo[4,5-f]benzimidazole (10 mmol) in dimethylformamide (30 ml) for 2 hours at 120°C.
  • Pour the mixture into ice/water (200 g) and extract three times with ethyl acetate (80 ml each time).
  • Dry the combined organic extracts over sodium sulphate and concentrate under reduced pressure.
  • Chromatograph the residue over silica gel using diethyl ether to obtain 2-chloro-6,6-difluoro-dioxolo[4,5-f]benzimidazole as a white solid with a melting point >220°C, with a yield of 21.5%.

Preparation of 1,7′-dimethyl-2′-propyl-2,5′-bi-1H-benzimidazole

The invention relates to a process for preparing 1,7′-dimethyl-2′-propyl-2,5′-bi-1H-benzimidazole of the formula (I) by reacting N-methyl-o-phenylenediamine or salts thereof with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid or salts thereof in the presence of a 1,3,5-triazine and a tertiary amine.

  • Suitable solvents for this process are polar solvents such as N, N-dimethylformamide, ⁇ /, ⁇ / -dimethylacetamide, dimethylsulfoxide, methanol, ethanol and 2-propanol.
  • Preferred solvents are methanol, ethanol and 2-propanol. Particularly preferred is methanol.
  • The first step of the reaction (Reagenzepttechnik), in a temperature range from -10 ° C to 25 ° C, preferably urchtake at 0 0 C to 15 ° C and particularly preferably at 5 ° C d.
  • The second step of the reaction (amide formation) can be carried out in a temperature range from 0 ° C to 50 ° C, preferably at 10 ° C to 40 ° C and most preferably at 25 ° C.
  • The third step of the reaction (cyclization) can be carried out in a temperature range from 20 ° C to 80 ° C, preferably at 40 ° C to 70 ° C and more preferably at 55O.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-5-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

  • Substitution: Substitution reactions at the chlorine or methyl positions can yield a variety of substituted imidazole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Methylating agents like methyl iodide (CH₃I) and dimethyl sulfate ((CH₃O)₂SO₂) are employed.

Major Products Formed:

  • Oxidation Products: this compound-5-oxide.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes and enzyme inhibition.

  • Medicine: It has potential therapeutic applications, such as in the development of antifungal, antibacterial, and anticancer agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in fungal or bacterial growth, thereby exhibiting antifungal or antibacterial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities between 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole and related compounds:

Compound Name Substituents Key Structural Features Reference
This compound 2-Cl, 1-CH₃, 7-CH₃ Chlorine at 2-position; methyl groups at 1,7 Target Compound
4,5-Dimethyl-1H-benzo[d]imidazole 4-CH₃, 5-CH₃ Methyl groups at 4,5 positions; no chlorine
1-(3,4-Dichlorobenzyl)-1H-benzoimidazol-2-amine 1-(3,4-Cl₂-benzyl), 2-NH₂ Dichlorobenzyl group at 1-position; amine at 2
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 2-(4-F-C₆H₄), 6-CH₃ Fluorophenyl at 2-position; methyl at 6
7-Chloro-1-(2-ethoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde 7-Cl, 1-(2-ethoxyethyl), 2-CHO Chlorine at 7; ethoxyethyl and aldehyde groups
2-(Chloromethyl)-1-phenyl-1H-benzimidazole 2-CH₂Cl, 1-Ph Chloromethyl at 2; phenyl at 1
Key Observations:
  • Chlorine Position: The presence of chlorine at the 2-position (target compound) vs.
  • Methyl vs. Bulkier Groups : Methyl groups (target compound) confer lower steric hindrance compared to dichlorobenzyl () or ethoxyethyl () substituents, which may influence binding interactions in biological systems .
  • Functional Group Diversity : The 2-carbaldehyde group in introduces electrophilic character, contrasting with the amine group in or the unsubstituted imidazole ring in the target compound .

Physicochemical Properties

  • However, analogs like 6-chloro-7-cyano-3-(2-hydroxybenzylidene)-1-methylhydrazino-1,4,2-benzodithiazine () exhibit high thermal stability (mp 314–315°C dec), likely due to strong intermolecular hydrogen bonding from cyano and hydroxyl groups . 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole () is reported as a creamy powder with 92% synthetic yield, suggesting moderate crystallinity .
  • Solubility :

    • Chlorine and methyl groups in the target compound may enhance lipophilicity compared to polar derivatives like 1-(3,4-dichlorobenzyl)-1H-benzoimidazol-2-amine (), which contains an amine group .
    • The ethoxyethyl substituent in likely improves solubility in aprotic solvents due to its ether linkage .

Biological Activity

Chemical Structure and Properties
2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family, characterized by a chlorine atom at the 2-position and methyl groups at the 1- and 7-positions of the benzo[d]imidazole ring system. This compound is synthesized through a series of reactions involving o-phenylenediamine and chloroacetic acid, followed by methylation processes to introduce the methyl groups.

Biological Significance
The biological activity of this compound has garnered interest due to its potential applications in pharmaceuticals, particularly in developing antifungal, antibacterial, and anticancer agents. Its mechanism of action typically involves interaction with specific enzymes or receptors, leading to the modulation of various biological processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzimidazole compounds have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds related to the benzo[d]imidazole structure exhibited half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against different cancer types, indicating strong anticancer properties .

The biological activity of this compound may be attributed to its ability to inhibit key kinases involved in cancer progression. For example, studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in liver cancer cells by modulating pro-apoptotic and anti-apoptotic proteins . The compound's binding interactions with target enzymes suggest a multi-targeted approach in its anticancer activity.

Antibacterial and Antifungal Properties

Beyond its anticancer potential, this compound has been investigated for its antibacterial and antifungal activities. Imidazole derivatives are known for their ability to inhibit microbial growth by targeting specific enzymes essential for bacterial and fungal survival. The presence of chlorine and methyl substituents enhances its reactivity and biological efficacy compared to other similar compounds.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other imidazole derivatives:

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-1,3-dimethyl-1H-benzo[d]imidazole Chlorine at 2-position; methyl at 1 & 3Moderate anticancer activity
2-Chloro-1,4-dimethyl-1H-benzo[d]imidazole Chlorine at 2-position; methyl at 1 & 4Limited antibacterial properties
This compound Chlorine at 2-position; methyl at 1 & 7Strong anticancer and antimicrobial effects

This table illustrates how variations in substitution patterns can significantly influence biological activity.

In Vitro Studies

A study investigating various benzimidazole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The lead compounds induced apoptosis through mechanisms involving caspase activation and modulation of cell cycle regulators like p53 .

Clinical Implications

The promising results from in vitro studies suggest that further research into the pharmacokinetics and in vivo efficacy of this compound could lead to its development as a therapeutic agent. The potential for this compound to act as a multi-targeted kinase inhibitor positions it as a candidate for treating various malignancies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with chloro-substituted carbonyl precursors. For example, one-pot methods using phosphorimidazolide intermediates (e.g., 2-chloro-1,3-dimethylimidazolinium hexafluorophosphate) in aqueous media yield high-purity products under mild conditions . Reaction optimization includes controlling stoichiometry, solvent polarity (e.g., dichloromethane or water), and temperature to minimize side products like 2-amino-1-methyl-1H-benzo[d]imidazole . Purity is assessed via melting point analysis, NMR (e.g., 1^1H/13^13C), and HRMS .

Q. How are spectroscopic techniques (NMR, IR, HRMS) applied to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • 1^1H NMR : Aromatic protons in the benzimidazole core resonate at δ 7.2–8.1 ppm, while methyl groups (C1 and C7) appear as singlets near δ 2.5–3.0 ppm. Chlorine substituents induce deshielding in adjacent protons .
  • IR : Stretching vibrations for C-Cl (650–750 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 195.0594) verifies molecular formula (C9_9H9_9ClN2_2) .

Q. What are the key reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The C2-chloro group is highly reactive toward nucleophiles (e.g., amines, thiols) in SNAr reactions. For example, substitution with piperazine derivatives under basic conditions (e.g., K2_2CO3_3 in DMF) yields pharmacologically active hybrids . Reaction progress is monitored via TLC, and products are isolated via column chromatography (silica gel, eluent: PE/EA gradients) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity and binding modes of this compound derivatives?

  • Methodological Answer :

  • DFT : B3LYP/6-31G* calculations optimize geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity. Charge distribution at the chloro and methyl groups influences electrophilicity .
  • Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase). The chloro group often forms halogen bonds with backbone carbonyls, while methyl groups enhance hydrophobic contacts .

Q. How do structural modifications (e.g., substituent position, electronic effects) impact the biological activity of this compound derivatives?

  • Methodological Answer :

  • Positional Effects : Moving the chloro group from C2 to C4 reduces EGFR inhibition (IC50_{50} increases from 0.8 µM to >10 µM) due to steric clashes in the ATP-binding pocket .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3_3) at C5 enhance anticancer activity by stabilizing π-π stacking with DNA base pairs . Bioactivity is validated via in vitro assays (e.g., MTT for cytotoxicity) .

Q. How can contradictory data on the antimicrobial efficacy of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in bacterial strains, assay protocols, or compound purity. Solutions include:

  • Standardized MIC Testing : Use CLSI guidelines with consistent inoculum sizes (1–5 × 105^5 CFU/mL) and solvent controls (e.g., DMSO ≤1%) .
  • Structural Confirmation : Re-analyze disputed compounds via single-crystal XRD (e.g., ORTEP-3 software) to rule out polymorphic differences .

Q. What strategies optimize the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Catalytic Systems : Pd(PPh3_3)4_4/CuI in Sonogashira couplings selectively functionalizes the C2 position. Additives like TBAB (tetrabutylammonium bromide) improve yields by stabilizing intermediates .
  • Protecting Groups : Tosylation of the N1 position (e.g., using TsCl/NEt3_3) directs cross-coupling to C2, preventing multiple substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1,7-dimethyl-1H-benzo[d]imidazole
Reactant of Route 2
2-chloro-1,7-dimethyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.